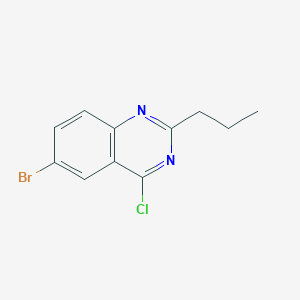
6-Bromo-4-chloro-2-propylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-propylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-propylquinazoline typically involves multiple steps. One common method starts with 4-bromoaniline, which undergoes a reaction with ethyl propiolate in the presence of methanol to form 3-(4-bromoaniline) ethyl acrylate. This intermediate is then cyclized to form 6-bromoquinolin-4(1H)-one, which is further reacted with phosphorus trichloride and other reagents to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly solvents and reagents, and the overall yield can exceed 70%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-propylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the quinazoline ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically use halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazolines with different functional groups .
Scientific Research Applications
6-Bromo-4-chloro-2-propylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-propylquinazoline involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparison with Similar Compounds
6-Bromoquinazoline: Shares the bromine substitution but lacks the chlorine and propyl groups.
4-Chloroquinazoline: Contains the chlorine substitution but lacks the bromine and propyl groups.
2-Propylquinazoline: Has the propyl group but lacks the halogen substitutions.
Uniqueness: 6-Bromo-4-chloro-2-propylquinazoline is unique due to the combination of bromine, chlorine, and propyl substitutions on the quinazoline ring.
Properties
CAS No. |
351426-10-3 |
|---|---|
Molecular Formula |
C11H10BrClN2 |
Molecular Weight |
285.57 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
InChI Key |
UKZVHLYALGNVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


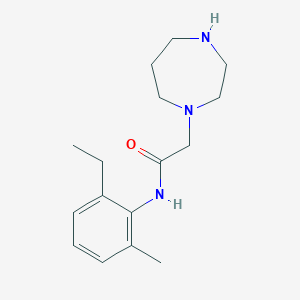
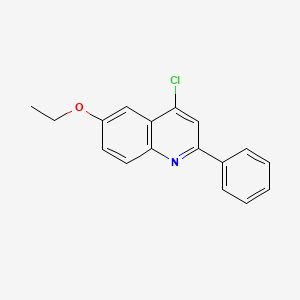
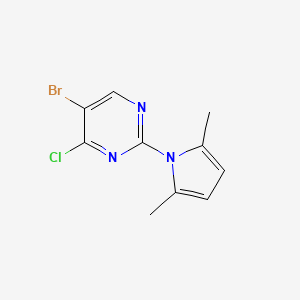
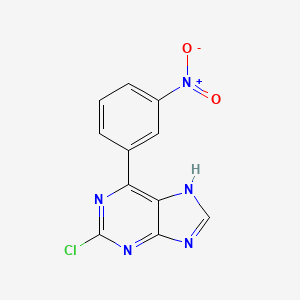

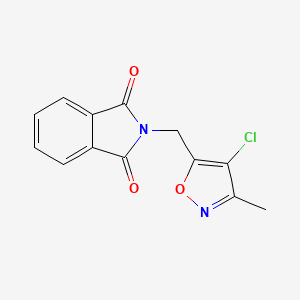



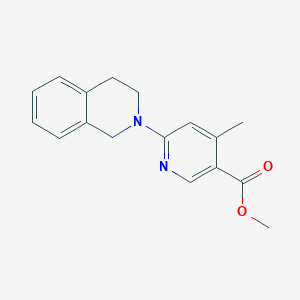
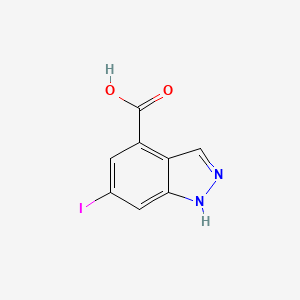
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
